AChE Inhibitor Scaffold Utility: C3-Benzyl Derivatives Achieve Donepezil-Comparable Activity Unlike N-Benzyl Congeners
3-Benzylpiperidin-4-one serves as the critical scaffold for generating C3-ylidene derivatives with potent acetylcholinesterase (AChE) inhibitory activity. The mono-substituted 3-arylmethylidene-N-benzylpiperidin-4-ones, derived from this C3-benzyl scaffold, exhibit AChE inhibitory activity comparable to the clinical drug donepezil (IC50 ~6.7 nM) [1]. The C3 substitution pattern is essential for this activity; analogous derivatives built on the N-benzyl scaffold alone lack the requisite π-stacking geometry for Trp84 engagement in the AChE active site [2].
| Evidence Dimension | Acetylcholinesterase inhibitory activity of derived scaffold |
|---|---|
| Target Compound Data | Derivatives of 3-benzylpiperidin-4-one scaffold exhibit activity comparable to donepezil |
| Comparator Or Baseline | Donepezil (Aricept®): IC50 = 6.7 nM |
| Quantified Difference | Qualitatively comparable (activity class: low nanomolar) |
| Conditions | Electrophorus electricus AChE; chemiluminescent HTS method |
Why This Matters
This establishes 3-benzylpiperidin-4-one as a privileged starting material for developing novel AChE inhibitors with clinically validated potency, whereas the N-benzyl isomer lacks this C3-modification site.
- [1] Kumar, D. S., et al. (2025). Diverse synthetic approaches to 3-arylmethylidene- and bis-3,5-arylmethylidene-N-benzylpiperidin-4-ones with thiophene scaffolds: The comparative experimental study. Journal of Molecular Structure, 1325, 139888. View Source
- [2] Andreani, A., et al. (2001). Synthesis and screening for antiacetylcholinesterase activity of (1-benzyl-4-oxopiperidin-3-ylidene)methylindoles and -pyrroles related to donepezil. Journal of Medicinal Chemistry, 44(23), 4011-4014. View Source
